Cas no 123987-13-3 ((3-(4-Methylpiperazin-1-yl)phenyl)methanol)
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-(4-Methylpiperazin-1-yl)phenyl)methanol
- [3-(4-Methylpiperazin-1-yl)phenyl]methanol
- Benzenemethanol,3-(4-methyl-1-piperazinyl)-
- (3-(4-Methylpiperazin-1-yl)
- 3-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANOL
- SCHEMBL11891932
- J-501078
- CS-0151077
- FS-2988
- Benzenemethanol, 3-(4-methyl-1-piperazinyl)-
- DTXSID00675479
- 123987-13-3
- AKOS015850938
- MFCD09757582
- FT-0737230
- DB-010046
-
- MDL: MFCD09757582
- Inchi: 1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3
- InChI Key: WUTDMUUJMMFJMQ-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC(=C1)N1CCN(C)CC1
Computed Properties
- Exact Mass: 206.14200
- Monoisotopic Mass: 206.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.7A^2
- XLogP3: 1
Experimental Properties
- Density: 1.106
- Boiling Point: 364.7°C at 760 mmHg
- Flash Point: 190.274 °C
- Refractive Index: 1.57
- PSA: 26.71000
- LogP: 0.93360
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM439-1g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95+% | 1g |
331.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM439-5g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95+% | 5g |
1145.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM439-250mg |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95+% | 250mg |
370CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM439-50mg |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95+% | 50mg |
55.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M842388-1g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95% | 1g |
¥535.50 | 2022-09-01 | |
| Chemenu | CM169275-5g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95% | 5g |
$271 | 2021-08-05 | |
| Chemenu | CM169275-10g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95% | 10g |
$463 | 2021-08-05 | |
| Chemenu | CM169275-25g |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95% | 25g |
$916 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM439-200mg |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 95+% | 200mg |
110.0CNY | 2021-08-04 | |
| TRC | M331603-50mg |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol |
123987-13-3 | 50mg |
$ 50.00 | 2022-06-03 |
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Suppliers
(3-(4-Methylpiperazin-1-yl)phenyl)methanol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (3-(4-Methylpiperazin-1-yl)phenyl)methanol
Introduction to (3-(4-Methylpiperazin-1-yl)phenyl)methanol and Its Significance in Modern Chemical Research
Compound with the CAS number 123987-13-3, specifically identified as (3-(4-Methylpiperazin-1-yl)phenyl)methanol, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This compound, characterized by its unique structural and functional attributes, has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic interventions.
The molecular structure of (3-(4-Methylpiperazin-1-yl)phenyl)methanol comprises a phenyl ring substituted with a 4-methylpiperazine moiety at the third position, linked to a hydroxymethyl group. This configuration imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the 4-methylpiperazine group, in particular, is noteworthy as it is a common pharmacophore in many bioactive compounds, known for its ability to interact with various biological targets.
In the context of contemporary research, the utility of (3-(4-Methylpiperazin-1-yl)phenyl)methanol extends beyond its role as a synthetic building block. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents. The compound's ability to modulate biological pathways makes it an attractive candidate for further investigation in areas such as central nervous system disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of (3-(4-Methylpiperazin-1-yl)phenyl)methanol is its versatility in chemical modifications. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxymethyl group have been explored to introduce different functionalities, thereby tailoring the compound's interactions with biological targets. Such modifications are crucial in optimizing drug candidates for efficacy and selectivity.
The synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to enhance the efficiency and sustainability of its production. These advancements not only improve the accessibility of the compound but also align with global efforts to promote environmentally friendly chemical practices.
From a pharmacological perspective, the interaction between (3-(4-Methylpiperazin-1-yl)phenyl)methanol and biological targets has been extensively studied. The 4-methylpiperazine moiety is known to exhibit binding affinity with various receptors and enzymes, making it a valuable component in drug design. Preclinical studies have demonstrated promising results in models of neurological disorders, where this compound has shown potential in modulating neurotransmitter activity. Such findings underscore its significance as a lead compound for further development.
The role of computational chemistry in understanding the behavior of (3-(4-Methylpiperazin-1-yl)phenyl)methanol cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and optimizing its pharmacokinetic properties. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process and reduce the time-to-market for new therapeutics.
In conclusion, compound CAS no.123987-13-3, identified as (3-(4-Methylpiperazin-1-yl)phenyl)methanol, represents a cornerstone in modern chemical research. Its unique structural features, synthetic versatility, and pharmacological potential make it a compelling candidate for further exploration. As research continues to uncover new applications and advancements in drug development methodologies, this compound is poised to play a pivotal role in shaping the future of therapeutic interventions.
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